Superior ACE Inhibitory Potency of Tyrosylleucine Compared to Beta-Lactorphin
Tyrosylleucine (YL) demonstrates superior ACE inhibitory potency when directly compared to the related tetrapeptide, beta-lactorphin (Tyr-Leu-Leu-Phe), in the same in vitro enzymatic assay [1]. This provides a quantitative basis for selecting YL as a more potent lead fragment or reference standard over the longer peptide.
| Evidence Dimension | ACE Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 122.1 µM |
| Comparator Or Baseline | Beta-lactorphin (Tyr-Leu-Leu-Phe): 171.8 µM |
| Quantified Difference | 29% lower IC50 (more potent) |
| Conditions | In vitro ACE inhibition assay using hippuryl-histidyl-leucine as substrate |
Why This Matters
A 29% lower IC50 provides a measurable increase in potency, which can translate to using less material per assay or achieving more robust inhibition in complex biological systems.
- [1] Mullally, M. M., Meisel, H., & FitzGerald, R. J. (1996). Novel angiotensin-I-converting enzyme inhibitory activities in synthetic peptides corresponding to sequences of beta-lactoglobulin and alpha-lactalbumin. FEBS Letters, 381(1-2), 41-43. View Source
